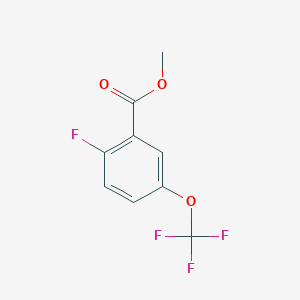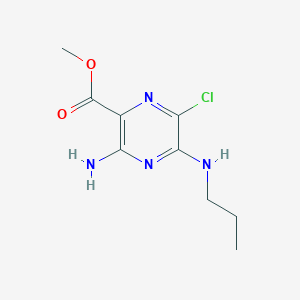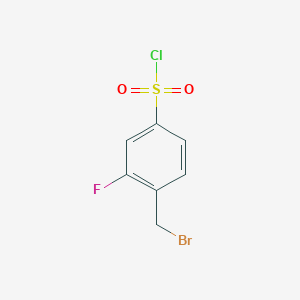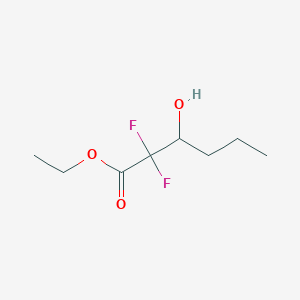
Ethyl 2,2-difluoro-3-hydroxyhexanoate
概要
説明
Ethyl 2,2-difluoro-3-hydroxyhexanoate is a chemical compound with the molecular formula C8H14F2O3 . It has a molecular weight of 196.19 . This compound is related to Ethyl 3-hydroxyhexanoate, which is a key volatile flavor compound found in various fruits such as orange juice, pineapple, wood apple, caja fruit, and tamarillo fruit .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms . The exact structure can be viewed using specific software .科学的研究の応用
Fragrance Compound Synthesis
Ethyl 2,2-difluoro-3-hydroxyhexanoate plays a role in the synthesis of fragrance compounds. For instance, it has been used in the synthesis of ethyl 6-acetoxyhexanoate (Berryflor), which possesses a raspberry-like odor with jasmine and anise aspects. This synthesis, involving the transformation of e-caprolactone into ethyl 6-hydroxyhexanoate followed by acetylation, is significant in the field of fragrance chemistry (McCullagh & Hirakis, 2017).
Catalyst in Stereoselective Reactions
This compound has been utilized in stereoselective chemical reactions. For example, iron(III) 2-ethylhexanoate, a compound structurally related to this compound, has been used as a novel Lewis acid catalyst in stereoselective Diels–Alder reactions, demonstrating the potential of this compound derivatives in organic synthesis (Gorman & Tomlinson, 1998).
Biochemical Synthesis
In biochemical applications, different approaches have been used for the synthesis of derivatives of this compound. These include the reduction of ethyl 5-oxo-hexanoate by Pichia methanolica and enzymatic resolution processes, highlighting its significance in enzymatic and microbial technology (Nanduri et al., 2001).
Heterocyclic Compound Synthesis
The compound also serves as a precursor for the synthesis of novel heterocyclic compounds. Research in this area explores the potential of this compound derivatives for creating biologically active heterocycles, which is crucial for pharmaceutical and medicinal chemistry (Solodukhin et al., 2004).
Enantioselective Synthesis
This compound is also involved in the enantioselective synthesis of carboxylates. This includes the hydrogenation of difluoro-3-oxocarboxylates, which is pivotal in creating enantiomerically enriched products, an important aspect in the development of chiral drugs and chemicals (Kuroki et al., 2000).
Bioreduction Processes
Furthermore, it has been used in bioreduction processes, such as the reduction of ethyl 3-oxohexanoate to ethyl (R)-3-hydroxyhexanoate using microorganisms. This showcases its role in biotransformations, which are increasingly significant for sustainable and environmentally friendly chemical synthesis (Ramos et al., 2011).
作用機序
Target of Action
The primary targets of Ethyl 2,2-difluoro-3-hydroxyhexanoate are the EGFR/PI3K/AKT/mTOR signaling pathways . These pathways play a crucial role in cell proliferation, migration, and invasion, particularly in non-small cell lung cancer (NSCLC) cells .
Mode of Action
This compound interacts with its targets by suppressing the EGFR/PI3K/AKT/mTOR signaling pathways . This suppression results in changes in the malignant biological behaviors of NSCLC, including inhibition of proliferation, migration, and invasion .
Biochemical Pathways
The compound affects the EGFR/PI3K/AKT/mTOR signaling pathways . Downstream effects of this interaction include the induction of cell cycle arrest and apoptosis in vitro, and the prevention of tumor growth in vivo .
Pharmacokinetics
The compound’s impact on bioavailability is evident in its ability to prevent tumor growth in vivo .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of proliferation, migration, and invasion of NSCLC cell lines , the induction of cell cycle arrest and apoptosis in vitro , and the prevention of tumor growth in vivo .
Safety and Hazards
特性
IUPAC Name |
ethyl 2,2-difluoro-3-hydroxyhexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O3/c1-3-5-6(11)8(9,10)7(12)13-4-2/h6,11H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOZKBCLQMTSRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)OCC)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

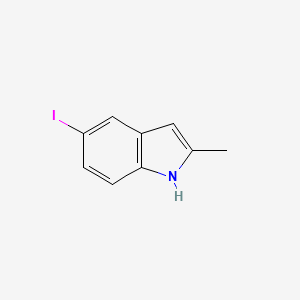
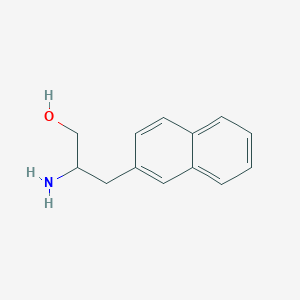
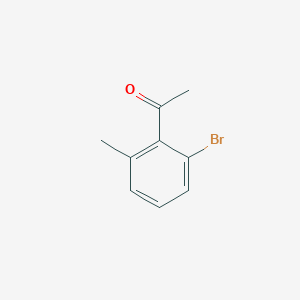
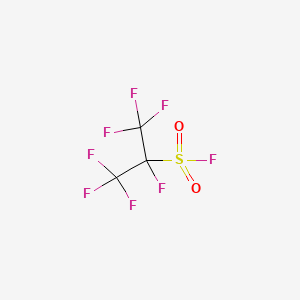
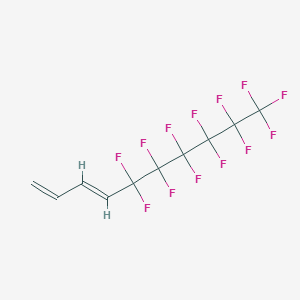

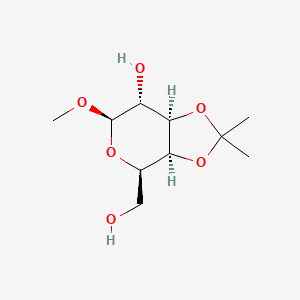

![Ethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3040037.png)
